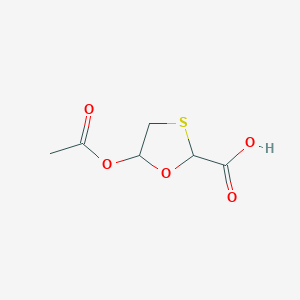
5-acetyloxy-1,3-oxathiolane-2-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyloxy-1,3-oxathiolane-2-carboxylic acid is a chemical compound with the molecular formula C6H8O5S and a molecular weight of 192.19 g/mol . This compound is known for its role in the preparation of antiviral drugs, particularly in the synthesis of lamivudine. It is characterized by the presence of an oxathiolane ring, which is a five-membered ring containing both oxygen and sulfur atoms.
準備方法
The synthesis of 5-acetyloxy-1,3-oxathiolane-2-carboxylic acid typically involves the reaction of 1,3-oxathiolane-2-carboxylic acid with acetic anhydride in the presence of a catalyst . The reaction conditions often include a temperature range of 0-5°C and a reaction time of several hours to ensure complete acetylation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
5-Acetyloxy-1,3-oxathiolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxathiolane ring to a thiolane ring.
Substitution: The acetoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfoxides, sulfones, and substituted oxathiolane derivatives.
科学的研究の応用
5-Acetyloxy-1,3-oxathiolane-2-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
作用機序
The mechanism of action of 5-acetyloxy-1,3-oxathiolane-2-carboxylic acid involves its conversion to active metabolites that inhibit viral replication. In the case of lamivudine synthesis, the compound is incorporated into the viral DNA, leading to chain termination and inhibition of viral replication. The molecular targets include viral reverse transcriptase enzymes, which are essential for the replication of HIV and hepatitis B viruses.
類似化合物との比較
5-Acetyloxy-1,3-oxathiolane-2-carboxylic acid can be compared with other similar compounds, such as:
1,3-Oxathiolane-2-carboxylic acid: Lacks the acetoxy group and has different reactivity and applications.
5-Hydroxy-1,3-oxathiolane-2-carboxylic acid: Contains a hydroxyl group instead of an acetoxy group, leading to different chemical properties and uses.
5-Methyl-1,3-oxathiolane-2-carboxylic acid:
特性
IUPAC Name |
5-acetyloxy-1,3-oxathiolane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5S/c1-3(7)10-4-2-12-6(11-4)5(8)9/h4,6H,2H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUGSNIJLUOGQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CSC(O1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Amino-4-methylphenyl)amino]ethanol](/img/structure/B113334.png)




![4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid](/img/structure/B113347.png)



![(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113352.png)
![4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B113353.png)
![(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113354.png)
![(3aR,4S,9bS)-6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113356.png)
